(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid
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Overview
Description
(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[221]heptane-5-carboxylic acid is a complex organic compound with the molecular formula C12H19NO4 It is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid typically involves multiple steps. One common method includes the reaction of a compound with tert-butoxycarbonyl (Boc) anhydride under alkaline conditions to form an intermediate. This intermediate is then subjected to oxidation, followed by reactions with Grignard reagents and subsequent reduction using lithium aluminum hydride. The final steps involve reactions with n-butyl lithium and p-tosyl chloride, and oxidation with sodium periodate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to more oxidized forms.
Reduction: Using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Reactions involving the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Boc anhydride, Grignard reagents, lithium aluminum hydride, n-butyl lithium, p-tosyl chloride, and sodium periodate. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions are intermediates that lead to the final compound, this compound, along with by-products that are typically removed through purification processes.
Scientific Research Applications
(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing the activity of enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-5-[(tert-butoxy)carbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid: Another member of the azabicyclo family with similar structural features but different functional groups.
2,5-diazabicyclo[2.2.1]heptane derivatives: Compounds with a similar bicyclic structure but containing two nitrogen atoms, used in medicinal chemistry and as chiral ligands.
Uniqueness
(1S,4R,5R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group. This gives it distinct reactivity and makes it valuable in asymmetric synthesis and other specialized applications.
Properties
IUPAC Name |
(1R,4S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-8(13)5-9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGUVTWUHZJSAF-IWSPIJDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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